Potency Differential: (Z)-KC02 vs. KC01 Against ABHD16A
The primary differentiation for (Z)-KC02 is its >20-fold weaker potency against ABHD16A compared to its active counterpart KC01. In competitive gel-based activity-based protein profiling (ABPP) assays, (Z)-KC02 inhibited human and mouse ABHD16A with an IC50 > 10 μM, while KC01 exhibited an IC50 of 0.2–0.5 μM [1]. This difference is further magnified in PS substrate assays, where KC01 inhibits human ABHD16A with an IC50 of 90 ± 20 nM, while (Z)-KC02 remains above 10 μM, representing a >100-fold difference in potency .
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | >10 μM |
| Comparator Or Baseline | KC01: 0.2–0.5 μM (gel-based ABPP); 90 ± 20 nM (PS substrate assay, human ABHD16A) |
| Quantified Difference | >20-fold (gel-based ABPP); >100-fold (PS substrate assay) |
| Conditions | Competitive gel-based ABPP and PS substrate assay using human ABHD16A-transfected HEK293T cell proteomes; n=3 biological replicates |
Why This Matters
This quantitative potency gap validates (Z)-KC02 as a true negative control, ensuring that any biological effect absent with (Z)-KC02 but present with KC01 is due to specific ABHD16A inhibition.
- [1] Kamat SS, Camara K, Parsons WH, Chen DH, Dix MM, Bird TD, Howell AR, Cravatt BF. Immunomodulatory lysophosphatidylserines are regulated by ABHD16A and ABHD12 interplay. Nat Chem Biol. 2015 Feb;11(2):164-71. doi: 10.1038/nchembio.1721. PMID: 25580854; PMCID: PMC4301979. (Figure 2b-c) View Source
